Ethyl 2-chloro-6-fluorophenylacetate

Description

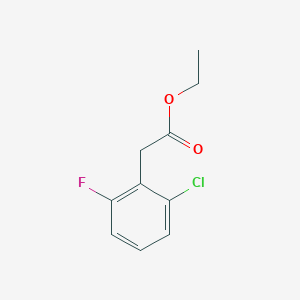

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-chloro-6-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWCLHPMDWPDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369797 | |

| Record name | Ethyl 2-chloro-6-fluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214262-85-8 | |

| Record name | Ethyl 2-chloro-6-fluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-chloro-6-fluorophenylacetate: A Technical Overview for Drug Development Professionals

CAS Number: 214262-85-8

This technical guide provides an in-depth overview of Ethyl 2-chloro-6-fluorophenylacetate, a key chemical intermediate in pharmaceutical and agrochemical research. The document details its chemical properties, synthesis protocols, and primary applications, with a focus on its role in drug development.

Core Chemical and Physical Properties

This compound is a substituted phenylacetate ester. The presence of both chlorine and fluorine atoms on the phenyl ring imparts unique chemical properties that are leveraged in organic synthesis.[1][2]

| Property | Value | Reference |

| CAS Number | 214262-85-8 | [3] |

| Molecular Formula | C10H10ClFO2 | [3] |

| Molecular Weight | 216.64 g/mol | [3] |

Synthesis and Experimental Protocols

The synthesis of substituted phenylacetates often involves multi-step reaction sequences. While a specific, detailed protocol for this compound was not found, a general understanding can be derived from similar syntheses. For instance, the preparation of related chloro-fluoro esters often involves the reaction of a corresponding halo ether with a strong acid or the chlorination of an acetoacetate precursor.

Generalized Experimental Protocol for Chlorination of an Acetoacetate Ester

This protocol is based on the synthesis of a structurally related compound, ethyl 2-chloroacetoacetate, and should be adapted and optimized for the specific target molecule.

Materials:

-

Ethyl acetoacetate (or a suitable phenylacetate precursor)

-

Sulfuryl chloride (SO2Cl2) or Thionyl chloride (SOCl2)[5][6]

-

Anhydrous solvent (e.g., Dichloromethane, Toluene, n-heptane)[6]

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the starting ethyl phenylacetate in an anhydrous solvent.

-

Cool the reaction mixture to a temperature between -5 to 10 °C using an ice bath.[5]

-

Slowly add a stoichiometric equivalent of the chlorinating agent (e.g., sulfuryl chloride) dropwise, ensuring the temperature is maintained.[5]

-

After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for several hours (e.g., 4 hours) to ensure the reaction goes to completion.[5]

-

Quench the reaction by carefully washing the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can then be purified by vacuum distillation to yield the final product.

Safety Note: These reactions should be performed in a well-ventilated fume hood by trained personnel, as they can evolve corrosive and toxic gases like hydrogen fluoride or sulfur dioxide. Appropriate personal protective equipment (PPE) is mandatory.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, with significant applications in several key areas:

-

Pharmaceutical Development: It is a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the creation of anti-inflammatory and analgesic drugs.[1][2] The specific substitution pattern of the phenyl ring is often a key pharmacophore in active pharmaceutical ingredients (APIs). The presence of chlorine is a common feature in over 250 FDA-approved drugs and is integral to the therapeutic activity of many pharmaceuticals.[7] For example, derivatives of N-(2-chloro-6-methyl-phenyl) amides have been identified as potent kinase inhibitors for antitumor applications.[8]

-

Agrochemical Chemistry: This compound is utilized in the formulation of modern pesticides and herbicides, where its structure contributes to the efficacy of the final product.[1][2]

-

Material Science: It finds use in the creation of specialty polymers and high-performance materials.[1][2]

-

Fluorine Chemistry Research: The fluorine atom in its structure makes it a valuable compound for research into fluorinated molecules, which often possess unique and beneficial properties.[1][2]

Logical Workflow and Synthesis Pathway

The general logic for the application of this compound in drug discovery follows a typical research and development pipeline.

Caption: Workflow from chemical synthesis to drug development.

The synthesis of a target API often begins with a precursor which is then esterified to produce the key intermediate, this compound. This intermediate is then subjected to further chemical modifications to build the final, more complex API. This API then undergoes rigorous preclinical and clinical testing before it can be approved as a final drug product.

References

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 3. calpaclab.com [calpaclab.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]

- 6. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-chloro-6-fluorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-6-fluorophenylacetate is a substituted phenylacetate ester that serves as a key intermediate in the synthesis of various biologically active molecules. Its utility is prominent in the fields of pharmaceutical and agrochemical research and development. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside a detailed, plausible experimental protocol for its synthesis. The information is structured to be a practical resource for laboratory and industrial applications.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀ClFO₂ | [1] |

| Molecular Weight | 216.64 g/mol | [1] |

| CAS Number | 214262-85-8 | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.24 g/cm³ | [1] |

| Refractive Index (n20D) | 1.5 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | Room Temperature | [1] |

Synthesis

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 2-chloro-6-fluorophenylacetic acid. A common and efficient method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Caption: A diagram illustrating the two-step synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 2-chloro-6-fluorophenylacetic acid via Fischer esterification.

Materials:

-

2-chloro-6-fluorophenylacetic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

-

Heating mantle

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-fluorophenylacetic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution. The addition should be done slowly and cautiously as the reaction is exothermic.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Allow the reaction to proceed at reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Purification: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (C₆H₃): Expected in the range of δ 7.0-7.5 ppm. The splitting pattern will be complex due to the presence of both chloro and fluoro substituents.

-

Methylene Protons (CH₂): A singlet is expected around δ 3.8-4.2 ppm.

-

Ethyl Protons (OCH₂CH₃): A quartet around δ 4.1-4.3 ppm and a triplet around δ 1.2-1.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): Expected in the range of δ 168-172 ppm.

-

Aromatic Carbons (C₆H₃): Multiple signals are expected between δ 115-160 ppm. The carbons directly attached to the halogen atoms will show characteristic shifts.

-

Methylene Carbon (CH₂): A signal is expected around δ 40-45 ppm.

-

Ethyl Carbons (OCH₂CH₃): Signals are expected around δ 60-62 ppm (OCH₂) and δ 13-15 ppm (CH₃).

IR (Infrared) Spectroscopy:

-

C=O Stretch (Ester): A strong absorption band is expected around 1735-1750 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band is expected in the region of 1150-1300 cm⁻¹.

-

C-Cl Stretch: An absorption band is expected in the range of 600-800 cm⁻¹.

-

C-F Stretch: A strong absorption band is expected in the range of 1000-1400 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands are expected above 3000 cm⁻¹.

-

Aromatic C=C Bending: Absorption bands are expected in the region of 1450-1600 cm⁻¹.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for the preparation of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of both chlorine and fluorine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final products. It is often utilized in the development of anti-inflammatory and analgesic drugs.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties of this compound. While some experimental data is not publicly accessible, the provided information on its physical characteristics, a plausible synthesis protocol, and predicted spectroscopic data serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Further experimental investigation is warranted to fully characterize this important chemical intermediate.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-chloro-6-fluorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-6-fluorophenylacetate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structural integrity and purity are paramount for the successful synthesis of target molecules. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | ~1.2 - 1.4 | Triplet (t) | ~7.1 |

| -CH₂- (ethyl) | ~4.2 - 4.4 | Quartet (q) | ~7.1 |

| -CH₂- (acetate) | ~3.8 - 4.0 | Singlet (s) | N/A |

| Aromatic-H | ~7.0 - 7.5 | Multiplet (m) | N/A |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | ~14 |

| -CH₂- (ethyl) | ~61 |

| -CH₂- (acetate) | ~40-45 |

| Aromatic C-Cl | ~130-135 |

| Aromatic C-F | ~158-162 (d, ¹JCF ≈ 245 Hz) |

| Other Aromatic C | ~115-135 |

| C=O (ester) | ~170 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | ~1735 - 1750 | Strong |

| C-O (ester) | ~1000 - 1300 | Strong |

| C-H (aromatic) | ~3000 - 3100 | Medium |

| C-H (aliphatic) | ~2850 - 3000 | Medium |

| C-F | ~1000 - 1400 | Strong |

| C-Cl | ~600 - 800 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (relative intensity) | Description |

| [M]⁺ | ~216/218 (3:1) | Molecular ion peak with chlorine isotope pattern |

| [M - OCH₂CH₃]⁺ | ~171/173 | Loss of the ethoxy group |

| [C₇H₄ClF]⁺ | ~142/144 | Fragment from the phenylacetyl group |

| [C₂H₅]⁺ | ~29 | Ethyl fragment |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a Pasteur pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[2]

-

The final volume in the NMR tube should be approximately 4-5 cm in height.[3]

¹H and ¹³C NMR Acquisition:

-

Locking and Shimming: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the magnetic field homogeneity.[3]

-

Tuning and Matching: Tune the probe to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.[3]

-

Acquisition Parameters:

-

¹H NMR: Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm). Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is generally adequate.

-

¹³C NMR: A wider spectral width is needed (e.g., 0-200 ppm). Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.[2]

-

-

Data Processing: After acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. For quantitative analysis, integrate the peaks.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of dry acetone and wipe with a soft tissue.[4]

-

Place one to two drops of liquid this compound onto the center of one salt plate.[5]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.[4]

IR Spectrum Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For direct insertion, a small amount of the liquid sample is placed in a capillary tube which is then inserted into the ion source.

-

The sample is vaporized by heating.[6]

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[7][8]

Mass Analysis and Detection:

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.[9]

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. webassign.net [webassign.net]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Core Topic: Elucidating the Bioactivity of Molecules Derived from Ethyl 2-chloro-6-fluorophenylacetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-6-fluorophenylacetate is a halogenated aromatic ester primarily recognized for its role as a versatile chemical intermediate. In the landscape of pharmaceutical and agrochemical research, it serves as a crucial building block in the synthesis of more complex, biologically active molecules.[1][2] Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, imparts specific steric and electronic properties that are leveraged by medicinal chemists to design novel compounds with desired pharmacological profiles. This guide will clarify the role of this compound as a precursor and provide a detailed examination of the mechanism of action of a potent and selective drug candidate synthesized from a closely related chemical scaffold: a microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor incorporating the 2-chloro-6-fluorophenyl moiety.

Case Study: A Potent Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitor

A notable example of a pharmacologically active agent derived from a 2-chloro-6-fluorophenyl precursor is the compound 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide (referred to herein as Compound 17d as in the primary literature).[2] This molecule has been identified as a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme critically involved in the inflammatory cascade.[2]

Mechanism of Action

Compound 17d exerts its anti-inflammatory effects by specifically targeting and inhibiting the enzymatic activity of mPGES-1.[2] mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway.[3] During inflammation, the expression of both cyclooxygenase-2 (COX-2) and mPGES-1 is upregulated.[4] COX-2 converts arachidonic acid to the unstable intermediate prostaglandin H2 (PGH2).[5] mPGES-1 then catalyzes the isomerization of PGH2 to PGE2, a key mediator of inflammation, pain, and fever.[3][5] By inhibiting mPGES-1, Compound 17d effectively blocks the final step in the production of PGE2, thereby reducing the downstream inflammatory response.[2] This targeted approach is advantageous over non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes, as it avoids the disruption of other prostanoid pathways that are important for physiological functions.[3][4]

Signaling Pathway

The synthesis of PGE2 and the point of intervention by the mPGES-1 inhibitor are depicted in the following signaling pathway.

Caption: Prostaglandin E2 Synthesis Pathway and Inhibition Point.

Quantitative Data

The inhibitory potency and selectivity of Compound 17d have been characterized through various in vitro and in vivo assays. The key quantitative data are summarized below.

| Assay Type | Target/System | Species | IC50 / ED50 |

| Enzyme Inhibition | mPGES-1 | Human | 8 nM |

| mPGES-1 | Guinea Pig | 10.79 nM | |

| Cell-based Assay | A549 Cells (PGE2 production) | Human | 16.24 nM |

| Whole Blood Assay | PGE2 Production | Human | 249.9 nM |

| In Vivo Efficacy | LPS-induced Thermal Hyperalgesia | Guinea Pig | 36.7 mg/kg |

Data sourced from Muthukaman et al., 2016.[2]

Experimental Protocols

In Vitro mPGES-1 Inhibition Assay (Cell-Free)

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of mPGES-1 in a cell-free system.

Methodology:

-

Enzyme Preparation: A microsomal fraction containing mPGES-1 is prepared from cells overexpressing the enzyme (e.g., stimulated A549 human lung carcinoma cells).[6]

-

Reaction Mixture: The assay is typically conducted in a 96-well plate. The reaction buffer, the test compound at various concentrations, the microsomal enzyme preparation, and the cofactor glutathione (GSH) are added to each well.[6]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).[6]

-

Incubation: The reaction mixture is incubated for a short period (e.g., 60 seconds) at a controlled temperature.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., stannous chloride or ferric chloride).[6]

-

Quantification: The amount of PGE2 produced is quantified using a commercially available Prostaglandin E2 ELISA kit.[6]

-

Data Analysis: The percentage of mPGES-1 inhibition for each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a non-linear regression model.[6]

Caption: Workflow for Cell-Free mPGES-1 Inhibition Assay.

In Vivo LPS-Induced Thermal Hyperalgesia Model

This animal model is used to assess the in vivo efficacy of anti-inflammatory and analgesic compounds.

Methodology:

-

Animal Model: The study is typically conducted in rodents, such as guinea pigs or mice.[2][7]

-

Induction of Hyperalgesia: A state of heightened sensitivity to thermal stimuli (hyperalgesia) is induced by administering a pro-inflammatory agent, such as lipopolysaccharide (LPS), typically via intraperitoneal or intraplantar injection.[7][8]

-

Drug Administration: The test compound (e.g., Compound 17d) is administered to the animals, usually orally, at various doses prior to or after the LPS challenge.[2]

-

Assessment of Thermal Nociception: The animal's response to a thermal stimulus is measured at specific time points after drug administration. A common method is the hot plate test, where the latency for the animal to exhibit a pain response (e.g., paw licking or jumping) when placed on a heated surface is recorded.[7][9]

-

Data Analysis: The effect of the test compound on reversing the LPS-induced reduction in response latency is evaluated. The dose at which the compound produces a 50% reversal of the hyperalgesic effect (ED50) is calculated.[2]

Caption: Workflow for LPS-Induced Thermal Hyperalgesia Model.

Conclusion

While this compound itself is not a biologically active agent, it represents a key synthetic intermediate for the development of novel therapeutics. The case study of the mPGES-1 inhibitor, Compound 17d, demonstrates how the 2-chloro-6-fluorophenyl moiety can be incorporated into a larger molecular framework to achieve high potency and selectivity for a specific biological target. The inhibition of the mPGES-1/PGE2 pathway presents a promising strategy for the development of next-generation anti-inflammatory drugs with a potentially improved safety profile compared to traditional NSAIDs. Further research into derivatives built from such intermediates will continue to be a valuable endeavor in drug discovery.

References

- 1. Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Lipopolysaccharide Induces Inflammatory Hyperalgesia Triggering a TLR4/MyD88-Dependent Cytokine Cascade in the Mice Paw - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis of Ethyl 2-chloro-6-fluorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Ethyl 2-chloro-6-fluorophenylacetate, a key intermediate in the development of various pharmaceutical compounds, particularly anti-inflammatory and analgesic drugs. The synthesis commences from the readily available starting material, 2-chloro-6-fluorotoluene, and proceeds through a multi-step sequence involving side-chain chlorination, cyanation, hydrolysis, and final esterification.

This document details the experimental protocols for each key transformation, presents quantitative data in a clear tabular format, and includes visualizations of the synthetic workflow and logical relationships to aid in understanding and practical application.

Overall Synthetic Pathway

The synthesis of this compound can be achieved in four principal steps starting from 2-chloro-6-fluorotoluene. The overall transformation is depicted below:

Caption: Overall synthetic route to this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis. These protocols are based on established chemical transformations for analogous compounds and provide a robust framework for the preparation of this compound.

Step 1: Synthesis of 2-Chloro-6-fluorobenzyl chloride

This step involves the free-radical side-chain chlorination of 2-chloro-6-fluorotoluene. Photo-initiation is a common method to achieve this transformation.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 2-Chloro-6-fluorobenzyl chloride.

Methodology: A four-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a gas inlet tube, and a thermometer. The flask is charged with 2-chloro-6-fluorotoluene. The reaction mixture is heated to 150-180 °C under irradiation from a metal halide lamp. Chlorine gas is then bubbled through the stirred solution. The progress of the reaction is monitored by gas chromatography (GC). The chlorination is continued until the concentration of the starting material is minimized and the desired 2-chloro-6-fluorobenzyl chloride is the major product. Upon completion, the chlorine gas flow is stopped, and the reaction mixture is purged with nitrogen to remove any residual chlorine. The crude product is typically used in the next step without further purification.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Chloro-6-fluorotoluene |

| Reagent | Chlorine gas |

| Reaction Temperature | 150-180 °C |

| Monitoring | Gas Chromatography (GC) |

| Endpoint | Content of monochloro-intermediate < 0.5% of desired product |

| Purity of Crude Product | Variable, contains di- and tri-chlorinated byproducts |

Step 2: Synthesis of 2-Chloro-6-fluorobenzyl cyanide

This step involves the nucleophilic substitution of the chloride in 2-chloro-6-fluorobenzyl chloride with a cyanide group.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 2-Chloro-6-fluorobenzyl cyanide.

Methodology: In a sealed reaction vessel, copper(I) iodide and toluene are added, followed by potassium ferrocyanide and 2-chloro-6-fluorobenzyl chloride. The vessel is sealed, and the mixture is heated to 180 °C with vigorous stirring for 20 hours. After cooling to room temperature, the reaction mixture is filtered to remove solid byproducts. The filtrate is concentrated under reduced pressure, and the resulting crude 2-chloro-6-fluorobenzyl cyanide can be purified by recrystallization or distillation.

Quantitative Data (based on analogous reaction):

| Parameter | Value |

| Starting Material | 2-Chloro-6-fluorobenzyl chloride |

| Reagents | Potassium ferrocyanide (K₄[Fe(CN)₆]), Copper(I) iodide (CuI) |

| Solvent | Toluene |

| Reaction Temperature | 180 °C |

| Reaction Time | 20 hours |

| Reported Yield | ~85% (for p-fluorobenzyl chloride) |

Step 3: Synthesis of 2-Chloro-6-fluorophenylacetic acid

This step involves the hydrolysis of the nitrile group of 2-chloro-6-fluorobenzyl cyanide to a carboxylic acid.

Experimental Workflow:

An In-depth Technical Guide to Ethyl 2-chloro-6-fluorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-6-fluorophenylacetate is a halogenated aromatic compound of significant interest in the chemical and pharmaceutical industries. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of a variety of target molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, properties, and applications, with a particular emphasis on its role in drug discovery and development.

Physicochemical Properties

This compound is a colorless to light yellow clear liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 214262-85-8 | [1] |

| Molecular Formula | C₁₀H₁₀ClFO₂ | [1] |

| Molecular Weight | 216.64 g/mol | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Density | 1.24 g/mL | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Refractive Index (n20D) | 1.5 | [1] |

| Storage Conditions | Room Temperature | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the esterification of 2-chloro-6-fluorophenylacetic acid. A detailed experimental protocol is outlined in the following section.

Experimental Protocol: Esterification of 2-chloro-6-fluorophenylacetic acid

This protocol is based on the procedure described in patent EP2695855A1.

Materials:

-

2-chloro-6-fluorophenylacetic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Toluene

-

Sodium bicarbonate solution (aqueous)

-

Water

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-chloro-6-fluorophenylacetic acid (1 part by weight) in toluene (3 parts by volume), add ethanol (3 parts by volume) and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and remove the water formed during the reaction azeotropically using a Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

After completion of the reaction, cool the mixture to room temperature.

-

Wash the organic phase sequentially with water, aqueous sodium bicarbonate solution, and again with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 95% | EP2695855A1 |

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from 2-chloro-6-fluorophenylacetic acid and ethanol in the presence of an acid catalyst is a classic example of a Fischer-Speier esterification. The reaction mechanism involves several key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2][3]

-

Nucleophilic attack by the alcohol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon.[2][3]

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2][3]

-

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.[2][3]

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[2][3]

References

A Comprehensive Technical Guide to the Solubility of Ethyl 2-chloro-6-fluorophenylacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

Based on the general principle of "like dissolves like," Ethyl 2-chloro-6-fluorophenylacetate, an ester with halogenated phenyl and ethyl groups, is expected to be soluble in a range of common organic solvents and poorly soluble in water. The following table provides a qualitative prediction of its solubility. For comparison, data for the structurally related compound, Ethyl Chloroacetate, is included.

| Solvent | Predicted Solubility of this compound | Reported Solubility of Ethyl Chloroacetate |

| Ethanol | Miscible | Miscible[1][2] |

| Diethyl Ether | Miscible | Miscible[1] |

| Acetone | Miscible | Miscible[1][3] |

| Benzene | Soluble | Soluble[1][3] |

| n-Hexane | Soluble | Data not available |

| Chloroform | Soluble | Data not available |

| Water | Insoluble/Slightly Soluble | Insoluble/Slightly Soluble[1][3][4] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure the solution becomes saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. This step is critical to avoid transferring any undissolved solid.

-

Dilute the collected sample gravimetrically or volumetrically with the same solvent to a concentration within the calibrated range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of solute in the samples.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Visualization of a Representative Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of a related compound, ethyl 2-chloroacetoacetate, which provides a logical representation of the steps involved in the synthesis of such esters.[5]

Caption: A representative workflow for the synthesis of an ethyl chloroacetate derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. Ethyl Chloroacetate: Complete Guide - HighMountain Chem [highmountainco.com]

- 3. Ethyl chloroacetate | 105-39-5 [chemicalbook.com]

- 4. Ethyl Chloroacetate - High Purity at Attractive Prices [sontaraorgano.in]

- 5. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]

Technical Guide: Ethyl 2-chloro-6-fluorophenylacetate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, synthesis, and applications of Ethyl 2-chloro-6-fluorophenylacetate (CAS No. 214262-85-8), a key building block in the development of novel pharmaceuticals and agrochemicals.

Introduction

This compound is a substituted phenylacetate ester. Its unique structure, featuring both chlorine and fluorine atoms on the phenyl ring, makes it a valuable and versatile intermediate in organic synthesis.[1] These halogen substituents can significantly influence the steric and electronic properties of the molecule, providing a scaffold for the development of biologically active compounds with tailored pharmacological profiles. It is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1][2]

Commercial Availability

This compound is commercially available from several major chemical suppliers, ensuring a reliable supply chain for research and development purposes. The compound is typically offered in high purity, suitable for sensitive synthetic applications.

| Supplier | Catalog Number | Purity | Available Quantities |

| TCI America | E1038 | >98.0% (GC) | 1 g, 5 g |

| Fisher Scientific | E10381G | >98.0% (GC) | 1 g |

| Sigma-Aldrich / Merck | - | - | Product listed |

| Chem-Impex | - | ≥ 98% (GC) | - |

Data compiled from supplier catalogs. Availability and quantities are subject to change. Please consult the respective supplier's website for current information.

Synthesis and Experimental Protocols

Proposed Synthesis: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[6][7] Using a large excess of the alcohol can shift the chemical equilibrium towards the product, maximizing the yield.[8]

Detailed Experimental Protocol

Materials:

-

2-Chloro-6-fluorophenylacetic acid (1.0 eq)

-

Anhydrous Ethanol (20-30 eq, serving as reagent and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄, for drying)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-6-fluorophenylacetic acid and anhydrous ethanol.

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the mixture by removing excess ethanol using a rotary evaporator.

-

Work-up: Dilute the residue with ethyl acetate and carefully pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

-

Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting oil, crude this compound, can be further purified by vacuum distillation or column chromatography if necessary.

Applications in Drug Discovery and Development

This compound serves as a crucial starting material and intermediate in the synthesis of more complex molecules for pharmaceutical applications.[1] Its structure is a common feature in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The presence of the ortho-chloro and ortho-fluoro substituents can influence the conformation of the molecule, which is often a key factor in its binding affinity to biological targets.

The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further molecular elaboration. These subsequent reactions, such as amide bond couplings or cyclizations, allow for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

References

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 5. calpaclab.com [calpaclab.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. athabascau.ca [athabascau.ca]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Whitepaper: Ethyl 2-chloro-6-fluorophenylacetate - A Key Intermediate in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ethyl 2-chloro-6-fluorophenylacetate is a substituted phenylacetic acid derivative that serves as a crucial intermediate in the synthesis of biologically active molecules.[1][2][3] While direct biological activity of this compound is not extensively documented, its significance lies in its role as a building block for pharmaceuticals, particularly in the development of novel anti-inflammatory and analgesic drugs.[1][2][3] The presence of both chloro and fluoro substituents on the phenyl ring makes it a valuable synthon for introducing these moieties into larger, more complex molecules to modulate their pharmacological properties. This technical guide provides an overview of its chemical properties, a representative synthesis protocol, and explores the potential biological activities of the classes of compounds derived from it.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its key identifying and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 214262-85-8 | [1] |

| Molecular Formula | C₁₀H₁₀ClFO₂ | [1] |

| Molecular Weight | 216.64 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Density | 1.24 g/cm³ | [1] |

| Refractive Index | n20D 1.5 | [1] |

| Storage Conditions | Room Temperature | [1] |

Synthesis of this compound

As a key intermediate, the synthesis of this compound is a critical step in the production of its downstream derivatives. While specific industrial synthesis protocols are often proprietary, a general and representative two-step laboratory-scale synthesis can be proposed, starting from 2-chloro-6-fluorobenzyl cyanide. This involves the hydrolysis of the nitrile to form 2-chloro-6-fluorophenylacetic acid, followed by Fischer esterification.

Experimental Protocol: Representative Synthesis

Step 1: Hydrolysis of 2-chloro-6-fluorobenzyl cyanide to 2-chloro-6-fluorophenylacetic acid

This procedure is adapted from the general acid-catalyzed hydrolysis of benzyl cyanides.

-

Apparatus Setup: A 2-liter round-bottom flask is equipped with a mechanical stirrer and a reflux condenser.

-

Reaction Mixture: To the flask, add 700 mL of water and 500 mL of concentrated sulfuric acid, with careful cooling. Once the diluted acid has cooled, add 1 mole of 2-chloro-6-fluorobenzyl cyanide.

-

Reaction Conditions: The mixture is heated to reflux and stirred vigorously for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is poured into 1.5 L of cold water with stirring. The precipitated solid, crude 2-chloro-6-fluorophenylacetic acid, is collected by filtration.

-

Purification: The crude acid is washed with several portions of hot water to remove impurities. The product can be further purified by recrystallization from a suitable solvent like a toluene/heptane mixture.

Step 2: Esterification of 2-chloro-6-fluorophenylacetic acid

This procedure follows the standard Fischer esterification method.

-

Apparatus Setup: A 1-liter round-bottom flask is fitted with a reflux condenser and a Dean-Stark trap.

-

Reaction Mixture: The flask is charged with 1 mole of the dried 2-chloro-6-fluorophenylacetic acid, 500 mL of absolute ethanol (which acts as both solvent and reactant), and a catalytic amount (2-3 mL) of concentrated sulfuric acid.

-

Reaction Conditions: The mixture is heated to reflux. Water produced during the reaction is removed azeotropically using the Dean-Stark trap. The reaction is typically complete within 4-6 hours.

-

Work-up: The excess ethanol is removed by rotary evaporation. The residue is dissolved in 500 mL of diethyl ether and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the final product, this compound. Purity can be assessed by GC-MS and NMR.

Potential Biological Activity and Applications

This compound is primarily recognized as an intermediate for creating more complex molecules with potential therapeutic applications, especially in the realm of anti-inflammatory and analgesic agents.[1][2] The halogenated phenylacetate core is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

Role in Anti-Inflammatory Drug Discovery

A major mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, NSAIDs reduce the production of these pro-inflammatory prostaglandins.

Given its structural features, this compound is an ideal starting point for the synthesis of novel COX inhibitors. The phenylacetic acid moiety is a known pharmacophore that can be elaborated with additional functional groups to enhance binding affinity and selectivity for the COX enzymes.

As a representative example of the type of biological activity targeted by compounds derived from such intermediates, the table below shows the inhibitory concentrations for a well-established NSAID, Celecoxib, which is a selective COX-2 inhibitor.

| Compound | Target | IC₅₀ (μM) | Assay Condition |

| Celecoxib | COX-1 | 15 | Human, in vitro |

| COX-2 | 0.04 | Human, in vitro |

Note: This data is for a representative NSAID and is not data for this compound itself. The purpose is to illustrate the therapeutic target and potency of drugs in the class for which this intermediate is relevant.

Prostaglandin Biosynthesis Signaling Pathway

The diagram below illustrates the signaling pathway for prostaglandin synthesis from arachidonic acid and highlights the role of COX enzymes as the target for NSAIDs.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a precursor for anti-inflammatory and analgesic compounds makes it a compound of interest for medicinal chemists and pharmaceutical researchers. While it does not possess significant biological activity itself, its structural framework is key to the synthesis of potent and selective therapeutic agents. Further research into the derivatization of this intermediate could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

Methodological & Application

Application of Ethyl 2-chloro-6-fluorophenylacetate in the Synthesis of Potent Anti-inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-chloro-6-fluorophenylacetate is a valuable and versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, imparts desirable physicochemical properties to the final drug molecules, such as enhanced metabolic stability and binding affinity to biological targets. This document provides detailed application notes on its use in the synthesis of a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.

Application Example: Synthesis of a Novel mPGES-1 Inhibitor

This compound is a critical starting material for the synthesis of a class of potent anti-inflammatory compounds, including the clinical candidate GRC 27864. These molecules are highly selective inhibitors of mPGES-1, an enzyme that plays a crucial role in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1][2][3][4][5] The inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory conditions such as osteoarthritis and rheumatoid arthritis, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.

One of the most potent compounds in this class is 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide (a close analog or the actual structure of GRC 27864).[6]

Quantitative Data Summary

The following table summarizes the biological activity of the target compound.

| Compound Name | Target | Assay Type | IC50 (nM) | Species | Reference |

| 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide | mPGES-1 | Enzyme Assay | 8 | Human | [6] |

| mPGES-1 | A549 Cell-Based Assay | 16.24 | Human | [6] | |

| mPGES-1 | Human Whole Blood | 249.9 | Human | [6] | |

| mPGES-1 | Enzyme Assay | 10.79 | Guinea Pig | [6] |

Experimental Protocols

While the precise, step-by-step industrial synthesis of GRC 27864 starting from this compound is proprietary, the key chemical transformations to construct the core of this and similar mPGES-1 inhibitors are well-established in the chemical literature. The overall synthetic strategy involves the construction of a substituted benzimidazole core. A plausible and representative synthetic workflow is outlined below.

Logical Workflow for Synthesis

Caption: A logical workflow for the synthesis of the target mPGES-1 inhibitor.

Protocol 1: Synthesis of the Benzimidazole Core

This protocol describes a general method for the cyclization reaction to form the benzimidazole core, a key step in the synthesis of the target molecule.

Materials:

-

Substituted o-phenylenediamine intermediate

-

2-chloro-6-fluorophenylacetic acid

-

Polyphosphoric acid (PPA) or another suitable condensing agent

-

Toluene or another high-boiling point solvent

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

A mixture of the substituted o-phenylenediamine intermediate (1.0 eq) and 2-chloro-6-fluorophenylacetic acid (1.1 eq) in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

-

After cooling, polyphosphoric acid is added, and the mixture is heated at a high temperature (e.g., 180 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

The reaction mixture is cooled to room temperature and then carefully poured into a stirred mixture of ice and water.

-

The mixture is neutralized with a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the 2-((2-chloro-6-fluorophenyl)methyl)benzimidazole intermediate.

Signaling Pathway

The target molecule, an mPGES-1 inhibitor, acts on the prostaglandin E2 synthesis pathway, which is a critical component of the inflammatory response.

Prostaglandin E2 Synthesis and mPGES-1 Inhibition Pathway

Caption: The prostaglandin E2 synthesis pathway and the point of inhibition by GRC 27864.

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane by phospholipase A2 (PLA2).[1][4][5] The cyclooxygenase-2 (COX-2) enzyme then converts arachidonic acid into prostaglandin H2 (PGH2).[1][4][5] Subsequently, microsomal prostaglandin E synthase-1 (mPGES-1) catalyzes the isomerization of PGH2 to prostaglandin E2 (PGE2).[1][3][4][5] PGE2 is a potent mediator of inflammation, pain, and fever.[3] GRC 27864 selectively inhibits mPGES-1, thereby blocking the production of PGE2 and reducing the inflammatory response.[1][2][3][4]

References

- 1. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-chloro-6-fluorophenylacetate: A Versatile Building Block for Novel Agrochemicals

Introduction

Ethyl 2-chloro-6-fluorophenylacetate is a key chemical intermediate increasingly utilized in the synthesis of advanced agrochemicals. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, imparts desirable properties to the resulting active ingredients, including enhanced biological activity and metabolic stability. This document provides detailed application notes and experimental protocols for the use of this compound as a foundational building block in the development of novel herbicides. The focus is on a synthetic pathway to a potent isoxazole-based herbicide, demonstrating the versatility of this starting material for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.

Application in Herbicide Synthesis

This compound serves as a convenient precursor to the 2-chloro-6-fluorophenylacetyl moiety, a critical pharmacophore in a new class of isoxazole herbicides. These herbicides are designed to target key enzymes in plant metabolic pathways, leading to effective weed control. The synthetic strategy involves a multi-step sequence that begins with the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by conversion to an aldehyde, and subsequent elaboration to the final heterocyclic herbicide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of the isoxazole herbicide from this compound.

| Step | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |

| 1. Hydrolysis | This compound | 2-chloro-6-fluorophenylacetic acid | Sodium Hydroxide, Water | Ethanol/Water | >95 | High |

| 2. Reduction | 2-chloro-6-fluorophenylacetic acid | 2-chloro-6-fluorobenzaldehyde | Lithium aluminum hydride (or other suitable reducing agent) | THF | ~80-90 | High |

| 3. Oximation | 2-chloro-6-fluorobenzaldehyde | 2-chloro-6-fluorobenzaldehyde oxime | Hydroxylamine hydrochloride, Sodium hydroxide | Ethanol/Water | 97.0 | - |

| 4. Chlorination | 2-chloro-6-fluorobenzaldehyde oxime | 2-chloro-6-fluoro-N-hydroxybenzimidoyl chloride | N-Chlorosuccinimide (NCS) | DMF | 87.0 | - |

| 5. Cyclization | 2-chloro-6-fluoro-N-hydroxybenzimidoyl chloride | 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | Ethyl acetoacetate, Sodium ethoxide | Ethanol | 72.0 | - |

| 6. Acyl ahl_oride_ formation | 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | Thionyl chloride (SOCl₂) | Toluene | High | - |

| 7. Amidation | 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole | Oxazolidin-2-one, Sodium hydroxide | Dichloromethane | 83.4 | High |

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 2-chloro-6-fluorophenylacetic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a 1:1 mixture of ethanol and water.

-

Reagent Addition: Add a solution of sodium hydroxide (1.2 eq.) in water to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Acidify the aqueous residue with concentrated hydrochloric acid to pH 2-3, resulting in the precipitation of the carboxylic acid.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to afford 2-chloro-6-fluorophenylacetic acid as a white solid.

Protocol 2: Reduction of 2-chloro-6-fluorophenylacetic acid to 2-chloro-6-fluorobenzaldehyde

-

Reaction Setup: In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-chloro-6-fluorophenylacetic acid (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Quenching and Work-up: Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Filter the resulting aluminum salts and wash the filter cake with THF.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-chloro-6-fluorobenzaldehyde.

Protocol 3: Synthesis of 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole[1]

This multi-step synthesis starts with the 2-chloro-6-fluorobenzaldehyde obtained from Protocol 2.

-

Step 3.1: Oximation: Dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq.) in a mixture of ethanol and water. Add hydroxylamine hydrochloride (1.1 eq.) and sodium hydroxide (1.1 eq.). Stir the mixture at room temperature for 1-2 hours. The resulting 2-chloro-6-fluorobenzaldehyde oxime can be isolated by filtration.[1]

-

Step 3.2: Chlorination: Treat the oxime from the previous step with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) to yield 2-chloro-6-fluoro-N-hydroxybenzimidoyl chloride.[1]

-

Step 3.3: Cyclization: React the N-hydroxybenzimidoyl chloride with ethyl acetoacetate in the presence of a base like sodium ethoxide in ethanol. This cyclocondensation reaction forms the isoxazole ring, yielding 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid after hydrolysis of the ester.[1]

-

Step 3.4: Acyl Chloride Formation: Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride (SOCl₂) in an inert solvent like toluene.

-

Step 3.5: Amidation: In a suitable solvent such as dichloromethane, react the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride with oxazolidin-2-one in the presence of a base (e.g., sodium hydroxide) to obtain the final product, 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole.[1]

Visualizations

Caption: Synthetic pathway from this compound to the target isoxazole herbicide.

Caption: General experimental workflow for the synthesis of the isoxazole herbicide.

References

Application Notes and Protocols for HPLC Analysis of Ethyl 2-chloro-6-fluorophenylacetate

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 2-chloro-6-fluorophenylacetate. The protocols are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this intermediate. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be simple, accurate, and reproducible.

Experimental Protocol

This section details the necessary materials, equipment, and procedures for the HPLC analysis.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Methanol (HPLC grade)

-

Phosphoric acid or Formic acid (analytical grade)

-

0.45 µm membrane filters for solvent and sample filtration

Instrumentation

A standard HPLC system equipped with the following components is recommended:

-

Degasser

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

Based on methods for structurally similar compounds such as fluorophenylacetic acid derivatives and ethyl phenylacetate, the following chromatographic conditions are recommended.[1][2][3]

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (e.g., in a 60:40 v/v ratio) |

| Acidifier | 0.1% Phosphoric acid or Formic acid in the aqueous phase |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 264 nm (based on fluorophenylacetic acid isomers)[1] or low UV |

Preparation of Solutions

Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of water. Add 1 mL of phosphoric acid or formic acid to the mixture. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. From this stock solution, prepare a series of calibration standards by further dilution with the mobile phase.

Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.[4] Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.[4]

Method Validation (Summary of Potential Results)

The analytical method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics.

| Validation Parameter | Expected Results |

| Linearity | Correlation coefficient (r²) > 0.999 over a specified concentration range. |

| Accuracy | Recovery between 98% and 102%. |

| Precision (RSD) | Repeatability (Intra-day) < 2.0%, Intermediate Precision (Inter-day) < 2.0%. |

| Limit of Detection (LOD) | To be determined experimentally based on signal-to-noise ratio (e.g., 3:1). |

| Limit of Quantitation (LOQ) | To be determined experimentally based on signal-to-noise ratio (e.g., 10:1). |

| Specificity | No interference from blank or placebo at the retention time of the analyte. |

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

References

- 1. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

- 2. impressions.manipal.edu [impressions.manipal.edu]

- 3. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Application Notes and Protocols for the Hydrolysis of Ethyl 2-chloro-6-fluorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the hydrolysis of Ethyl 2-chloro-6-fluorophenylacetate to yield 2-chloro-6-fluorophenylacetic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols and data presented are based on established chemical principles and analogous procedures for similar halogenated phenylacetate esters.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of anti-inflammatory and analgesic drugs.[1] Its hydrolysis to the corresponding carboxylic acid, 2-chloro-6-fluorophenylacetic acid, is a fundamental conversion. This protocol details a standard base-catalyzed hydrolysis procedure, which is generally efficient and high-yielding for this class of compounds.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the base-catalyzed hydrolysis of substituted ethyl phenylacetates, based on analogous reactions.[2][3] These values should serve as a guideline for optimizing the hydrolysis of this compound.

| Parameter | Value | Notes |

| Reactant | This compound | - |

| Reagent | Sodium Hydroxide (NaOH) | Aqueous Solution |

| Solvent | Water / Ethanol (co-solvent) | The addition of a co-solvent like ethanol can improve the solubility of the ester.[2] |

| Temperature | 60-80 °C | Reflux conditions are commonly employed.[2] |

| Reaction Time | 2-4 hours | Reaction progress should be monitored by TLC or HPLC. |

| Expected Yield | >85% | Based on similar hydrolysis reactions.[3] |

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol describes the hydrolysis of this compound using sodium hydroxide.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in ethanol (approximately 5-10 mL of ethanol per gram of ester).

-

In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide. For each mole of the ester, use approximately 1.5 to 2.0 molar equivalents of NaOH.

-

Add the NaOH solution to the stirred solution of the ester in the round-bottom flask.

-

-

Hydrolysis Reaction:

-

Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath.

-

Heat the reaction mixture to reflux (typically 60-80 °C) with vigorous stirring.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).[2]

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a significant amount of ethanol was used, it can be removed under reduced pressure using a rotary evaporator.

-

Transfer the aqueous residue to a beaker and cool it in an ice bath.

-

Slowly and carefully acidify the solution to a pH of approximately 1-2 by adding concentrated hydrochloric acid dropwise with stirring.[3] The product, 2-chloro-6-fluorophenylacetic acid, should precipitate as a solid.

-

If the product separates as an oil, proceed with liquid-liquid extraction.

-

-

Isolation and Purification:

-

If a solid precipitates: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

-

If an oil separates: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts.

-

Wash the combined organic layers with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chloro-6-fluorophenylacetic acid.

-

-

Drying and Characterization:

-

Dry the purified product under vacuum.

-

Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the hydrolysis protocol.

Caption: Experimental workflow for the base-catalyzed hydrolysis.